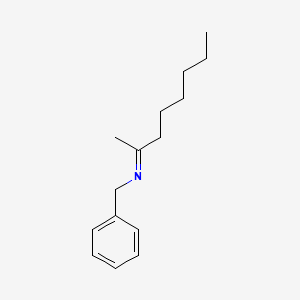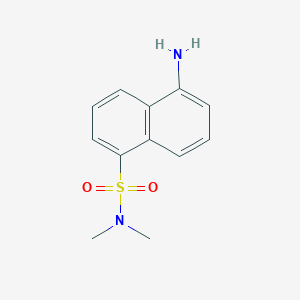![molecular formula C14H10O3 B12560087 5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one CAS No. 194236-95-8](/img/structure/B12560087.png)
5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one is a heterocyclic compound with a unique structure that includes a naphtho[2,1-c]pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-1-naphthaldehyde with methyl vinyl ketone in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphtho[2,1-c]pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-2-methyl-4H-naphtho[2,1-c]pyran-4-one.
Reduction: Formation of 5-hydroxy-2-methyl-4H-dihydronaphtho[2,1-c]pyran-4-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Kojic Acid: 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one, known for its skin-lightening properties.
Maltol: 3-Hydroxy-2-methyl-4H-pyran-4-one, used as a flavor enhancer in the food industry
Uniqueness
5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one is unique due to its naphtho[2,1-c]pyran ring system, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
194236-95-8 |
|---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-hydroxy-2-methylbenzo[f]isochromen-4-one |
InChI |
InChI=1S/C14H10O3/c1-8-6-11-10-5-3-2-4-9(10)7-12(15)13(11)14(16)17-8/h2-7,15H,1H3 |
InChI Key |
GDVXYPCBDBLXCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC3=CC=CC=C32)O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


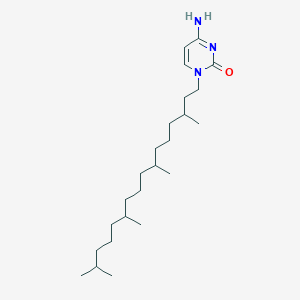
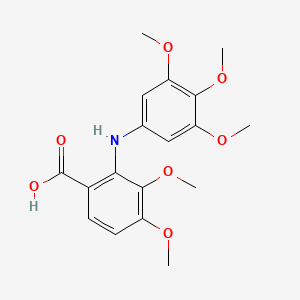
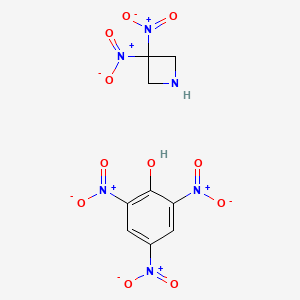

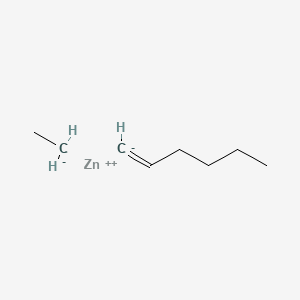
![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)
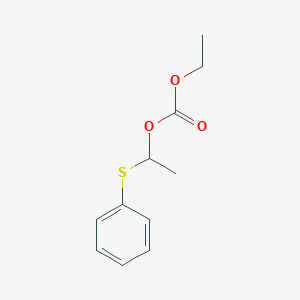
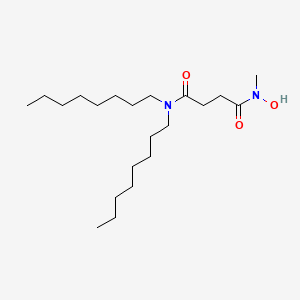

![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)


